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Compound of Interest

Compound Name: Demecolcine

Cat. No.: B1670233 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Demecolcine, also known as Colcemid, is a microtubule-depolymerizing agent closely related

to colchicine, but with lower toxicity. It functions by binding to tubulin, the fundamental protein

subunit of microtubules, thereby inhibiting their polymerization and disrupting microtubule

dynamics.[1] This disruption leads to the arrest of cells in the metaphase stage of mitosis, a

characteristic that has made Demecolcine a valuable tool in cell biology research, particularly

for cell synchronization, karyotyping, and studying the spindle assembly checkpoint (SAC).[1]

Live-cell imaging of Demecolcine-treated cells offers a dynamic perspective on its effects,

allowing for the real-time visualization of microtubule depolymerization, mitotic arrest, and

subsequent cellular fates. These application notes provide detailed protocols for live-cell

imaging of cells treated with Demecolcine, quantitative data on its effects, and visualizations of

the experimental workflow and relevant signaling pathways.

Mechanism of Action
Demecolcine exerts its effects by interfering with the dynamic instability of microtubules. At low

concentrations, it binds to the plus-ends of microtubules, suppressing their dynamics.[1] At

higher concentrations, it promotes the detachment of microtubules from the microtubule-

organizing center (MTOC), leading to their depolymerization.[1] This disruption of the

microtubule network has profound consequences for cellular processes that rely on a functional

cytoskeleton, most notably mitosis. The inability to form a proper mitotic spindle activates the
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Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that delays the

onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.

This results in a prolonged arrest of the cell in metaphase.

Data Presentation
The following tables summarize quantitative data on the effects of Demecolcine on various cell

types. These values are compiled from multiple studies and can serve as a starting point for

experimental design. It is important to note that optimal concentrations and incubation times

may vary depending on the cell line and experimental conditions.
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Cell Line
Demecolcine
Concentration
(µg/mL)

Incubation
Time

Observed
Effect

Reference

Bovine Oocytes

(Metaphase I)
0.05 0.5 hours

58.9% of oocytes

showed

complete

microtubule

depletion.

[2]

Bovine Oocytes

(Metaphase II)
0.05 0.5 hours

21.8% of oocytes

showed

complete

microtubule

depletion.

[2]

Bovine Oocytes

(Metaphase II)
0.05 Not Specified

55.1% of oocytes

showed

membrane

protrusion

formation.

[2]

Porcine Oocytes

(Metaphase II)
0.1 - 0.4 60 minutes

>70% of oocytes

exhibited a

membrane

protrusion with

condensed

chromosomes.

[3]

Porcine Oocytes

(Metaphase II)
0.4 30 minutes

>70% of oocytes

exhibited a

membrane

protrusion with

condensed

chromosomes.

[3]

Human Bone

Marrow Cells
< 0.4 Overnight

Increased mitotic

index and

chromosome

length.

[4]
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V79 Cells 0.03 Not Specified
Induction of

apoptosis.

V79 Cells 0.1 Not Specified

Cells became

hyperploid after a

delay in M

phase.

Parameter Condition Value Reference

IC50 for Tubulin

Polymerization

Inhibition

in vitro 2.4 µM

Mitotic Arrest
HeLa Cells treated

with Colcemid

Cells can remain

arrested for up to 5-6

hours before failing to

recover.

Microtubule

Depolymerization

Half-time

Human Monocytes

treated with 10 µg/mL

Nocodazole (similar

microtubule

depolymerizer)

~40 seconds for loss

of total microtubule

polymer.

[5]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule
Depolymerization
This protocol describes how to visualize the real-time depolymerization of microtubules in living

cells upon treatment with Demecolcine.

Materials:

HeLa or U2OS cells

Glass-bottom imaging dishes
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Live-cell imaging medium (e.g., FluoroBrite DMEM)

Tubulin fluorescent probe (e.g., SiR-Tubulin or CellLight™ Tubulin-GFP)

Demecolcine stock solution (10 mg/mL in DMSO)

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

Cell Seeding: 24-48 hours prior to imaging, seed HeLa or U2OS cells onto glass-bottom

imaging dishes at a density that will result in 50-70% confluency on the day of the

experiment.

Labeling Microtubules:

For SiR-Tubulin: Add SiR-Tubulin to the culture medium at a final concentration of 100-500

nM and incubate for 1-2 hours at 37°C.

For CellLight™ Tubulin-GFP: Transduce the cells with the CellLight™ reagent according to

the manufacturer's protocol at least 24 hours before imaging.

Microscope Setup:

Turn on the live-cell imaging system and allow it to equilibrate to 37°C and 5% CO2.

Place the imaging dish on the microscope stage.

Select the appropriate filter sets for the chosen fluorescent probe.

Image Acquisition (Pre-treatment):

Locate a field of view with healthy, well-spread cells displaying a clear microtubule

network.

Acquire a series of baseline images (e.g., one frame every 30 seconds for 5-10 minutes)

to capture normal microtubule dynamics.
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Demecolcine Treatment:

Prepare a working solution of Demecolcine in pre-warmed live-cell imaging medium. A

final concentration range of 0.1 - 1.0 µg/mL is a good starting point.

Carefully add the Demecolcine-containing medium to the imaging dish.

Image Acquisition (Post-treatment):

Immediately start acquiring time-lapse images. To capture the rapid depolymerization, use

a high frame rate (e.g., one frame every 5-10 seconds) for the first 10-15 minutes.

After the initial rapid phase, the frame rate can be reduced (e.g., one frame every 1-2

minutes) to observe the long-term effects.

Data Analysis:

Analyze the time-lapse series to observe the disassembly of the microtubule network.

Quantify the rate of microtubule depolymerization by measuring the change in length of

individual microtubules over time using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Live-Cell Imaging of Mitotic Arrest
This protocol details the visualization of Demecolcine-induced metaphase arrest using a

fluorescent histone marker.

Materials:

HeLa or U2OS cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP or

H2B-mCherry)

Glass-bottom imaging dishes

Live-cell imaging medium

Demecolcine stock solution (10 mg/mL in DMSO)

Live-cell imaging microscope with environmental control (37°C, 5% CO2)
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Procedure:

Cell Seeding: Seed the histone-labeled cells onto glass-bottom imaging dishes 24-48 hours

before the experiment to achieve 50-70% confluency.

Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO2.

Demecolcine Treatment:

Prepare a working solution of Demecolcine in pre-warmed live-cell imaging medium. A

final concentration of 0.1 - 0.5 µg/mL is typically sufficient to induce mitotic arrest.

Replace the culture medium in the imaging dish with the Demecolcine-containing

medium.

Incubate the cells for 2-4 hours at 37°C prior to imaging to allow for the accumulation of

cells in mitosis.

Image Acquisition:

Place the imaging dish on the microscope stage.

Locate multiple fields of view containing cells in various stages of mitosis.

Acquire time-lapse images at a frame rate of one frame every 5-15 minutes for several

hours (e.g., 12-24 hours) to monitor the fate of the arrested cells.

Data Analysis:

Analyze the time-lapse movies to identify cells that enter mitosis (chromosome

condensation) and arrest in metaphase (condensed chromosomes aligned at the

metaphase plate).

Quantify the duration of mitotic arrest for individual cells.

Determine the percentage of cells that remain arrested in metaphase over the time course

of the experiment (mitotic index).
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Observe and categorize the eventual fates of the arrested cells (e.g., mitotic slippage,

apoptosis).

Visualizations
Experimental Workflow for Live-Cell Imaging
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Caption: Experimental workflow for live-cell imaging of Demecolcine-treated cells.
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Caption: Demecolcine's mechanism leading to mitotic arrest via SAC activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1670233?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670233?utm_src=pdf-body
https://www.benchchem.com/product/b1670233?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-view-of-spindle-assembly-checkpoint-signalling-A-Cells-enter-mitosis-with_fig2_26692320
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406419/
https://pubmed.ncbi.nlm.nih.gov/28840248/
https://pubmed.ncbi.nlm.nih.gov/28840248/
https://www.researchgate.net/figure/Efficiency-of-mitotic-arrest-following-treatment-with-either-demecolcine-or-nocodazole_fig1_49712104
https://pubmed.ncbi.nlm.nih.gov/3519619/
https://pubmed.ncbi.nlm.nih.gov/3519619/
https://www.benchchem.com/product/b1670233#live-cell-imaging-of-demecolcine-treated-cells
https://www.benchchem.com/product/b1670233#live-cell-imaging-of-demecolcine-treated-cells
https://www.benchchem.com/product/b1670233#live-cell-imaging-of-demecolcine-treated-cells
https://www.benchchem.com/product/b1670233#live-cell-imaging-of-demecolcine-treated-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670233?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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